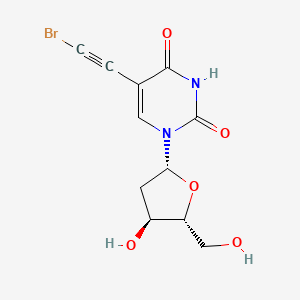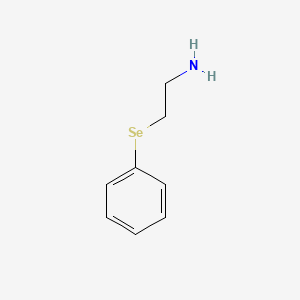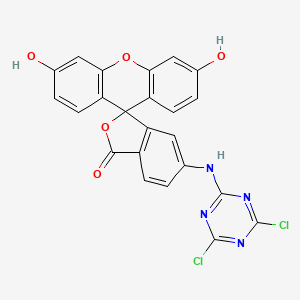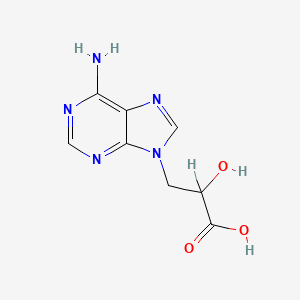
3-Adenin-9-yl-2-hydroxypropanoic acid
Übersicht
Beschreibung
3-Adenin-9-yl-2-hydroxypropanoic acid is a compound that has been studied for its potential as an antiviral agent . It is also known as 3-AHPA and has the CAS Registry Number 94535-32-7 . It is an analog of adenine .
Synthesis Analysis
The synthesis of 3-Adenin-9-yl-2-hydroxypropanoic acid involves the reaction of ethyl ®-oxiranecarboxylate with various nucleobases such as adenine . This reaction yields ethyl 3-substituted-2-hydroxypropanoates . The enantioselectivity of this reaction is dependent on the type of the base . Optically pure ethyl ®-3-(6-chloropurin-9-yl)-2-hydroxypropanoate was hydrolyzed to give ®-3-(6-chloropurin-9-yl)-2-hydroxypropanoic acid .Wissenschaftliche Forschungsanwendungen
3-Adenin-9-yl-2-hydroxypropanoic acid and its derivatives have demonstrated significant inhibitory effects on the replication of various viruses. This includes potato virus X, with 3-Adenin-9-yl-2-hydroxypropanoic acid being more effective at lower concentrations compared to other compounds (Schuster & Holý, 1988).
Alkyl esters of 3-Adenin-9-yl-2-hydroxypropanoic acid have been identified as a new class of broad-spectrum antiviral agents. They have shown effectiveness against a range of viruses, including vesicular stomatitis, vaccinia, reo, parainfluenza, and measles, without being toxic to the host cell at effective concentrations (De Clercq & Holý, 1985).
There is a close correlation between the antiviral potency of adenosine analogues, including 3-Adenin-9-yl-2-hydroxypropanoic acid, and their inhibitory effects on S-adenosylhomocysteine (AdoHcy) hydrolase. This suggests that AdoHcy hydrolase is a target for their antiviral activity (De Clercq & Cools, 1985).
3-Adenin-9-yl-2-hydroxypropanoic acid has also been evaluated for its inhibitory activity against plant viruses like tobacco mosaic virus (TMV) and potato virus X (PVX), showing significant effectiveness (De Fazio et al., 1990).
The synthesis of acyclic analogs of adenosine, including 3-Adenin-9-yl-2-hydroxypropanoic acid, has been explored. These compounds are known to inhibit SAM-dependent methylation reactions by inhibiting SAH hydrolase (Holý, 2005).
Homocysteine enhances the antiviral and cytostatic activity of nucleoside analogues like 3-Adenin-9-yl-2-hydroxypropanoic acid, which are specific inhibitors of SAH hydrolase, suggesting a potential therapeutic combination (De Clercq et al., 1989).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(6-aminopurin-9-yl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c9-6-5-7(11-2-10-6)13(3-12-5)1-4(14)8(15)16/h2-4,14H,1H2,(H,15,16)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFECKRSHSYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915457 | |
| Record name | 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Adenin-9-yl-2-hydroxypropanoic acid | |
CAS RN |
94535-32-7 | |
| Record name | 3-Adenin-9-yl-2-hydroxypropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(6-Amino-9H-purin-9-yl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



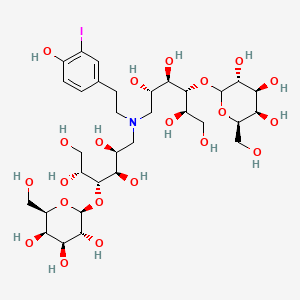
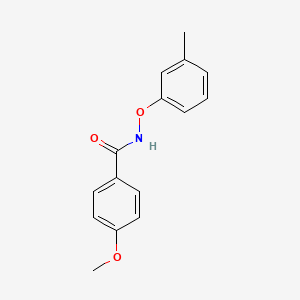
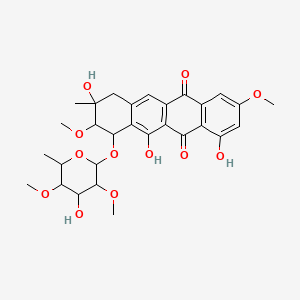

![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)
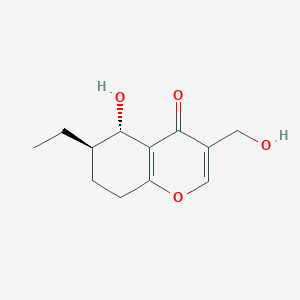
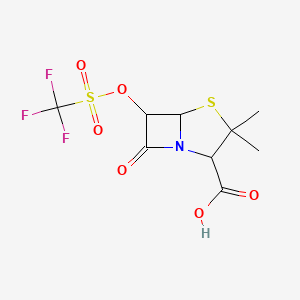
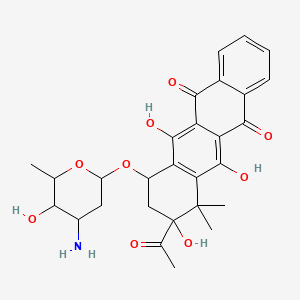
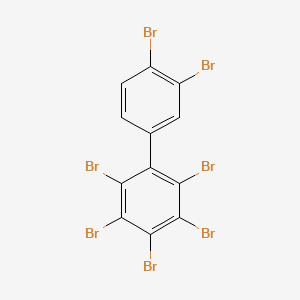
![4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
